molecular formula C11H8ClFN2O B13222806 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine

2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine

Cat. No.: B13222806
M. Wt: 238.64 g/mol
InChI Key: QGWQSXFREVNGMI-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine is an organic compound with the molecular formula C11H8ClFN2O It is a pyrimidine derivative, characterized by the presence of chloro, fluoro, and methylphenoxy substituents on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-methylphenol (p-cresol) under suitable conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions may produce pyrimidine N-oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine is unique due to the presence of the 4-methylphenoxy group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine

InChI

InChI=1S/C11H8ClFN2O/c1-7-2-4-8(5-3-7)16-10-9(13)6-14-11(12)15-10/h2-6H,1H3

InChI Key

QGWQSXFREVNGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl

Origin of Product

United States

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